molecular formula C19H17NO6S2 B2513769 ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932465-11-7

ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2513769
CAS No.: 932465-11-7
M. Wt: 419.47
InChI Key: AXOZNRZYEGAXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a benzodioxole moiety and an ethyl ester group. Its molecular formula is C₁₉H₁₅N₂O₆S₂, with a molecular weight of 431.46 g/mol (calculated based on analogous compounds in ). The compound combines a benzothiophene core (a sulfur-containing heterocycle) with a sulfamoyl linker (-SO₂NH-) and a 2H-1,3-benzodioxol-5-ylmethyl substituent. The ethyl ester at the 2-position enhances lipophilicity, which may influence bioavailability and metabolic stability.

The sulfamoyl group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often contributing to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-10-12-7-8-14-15(9-12)26-11-25-14/h3-9,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOZNRZYEGAXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Benzothiophene Core: The benzothiophene core is often synthesized via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group.

    Reduction: Reduction reactions can occur at the sulfamoyl group.

    Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidation of the benzodioxole group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfamoyl group can yield amines.

    Substitution: Substitution reactions can introduce various functional groups onto the benzothiophene core.

Mechanism of Action

The mechanism of action of ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with analogous sulfamoyl benzothiophene derivatives is provided below, supported by data from synthesis, crystallography, and pharmacological studies.

Table 1: Structural and Functional Comparison of Sulfamoyl Benzothiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate C₁₉H₁₅N₂O₆S₂ 431.46 Ethyl ester, benzodioxolylmethyl sulfamoyl Enhanced lipophilicity; benzodioxole may improve metabolic stability .
Methyl 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0039) C₁₇H₁₃N₂O₆S₂ 391.42 Methyl ester, benzodioxolyl sulfamoyl Lower molecular weight; reduced steric hindrance compared to ethyl ester .
Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate (G226-0001) C₁₆H₁₃N₂O₄S₂ 347.41 Methyl ester, phenyl sulfamoyl Simpler aromatic substituent; potential for π-π stacking interactions .
Ethyl 6-(2,5,8,11-tetraoxatridecan-13-yloxy)-5-acetamidobenzo[b]selenophene-2-carboxylate C₂₄H₂₉N₂O₉Se 577.51 Ethyl ester, polyethylene glycol (PEG)-like chain, acetamido substituent Selenium analog with improved solubility; PEG chain enhances hydrophilicity .

Key Observations

Substituent Effects: The benzodioxolylmethyl group in the target compound introduces steric bulk and electron density compared to the simpler phenyl group in G226-0001. This may enhance binding to targets requiring extended aromatic interactions (e.g., enzymes or receptors with hydrophobic pockets) .

Ester Group Variations: The ethyl ester in the target compound offers greater lipophilicity than the methyl ester in G226-0039, which could prolong half-life in vivo . In contrast, the PEG-modified selenophene derivative () demonstrates how hydrophilic chains can counteract the hydrophobic core, balancing solubility and membrane penetration .

Biological Implications :

  • Sulfamoyl-containing compounds are frequently explored as enzyme inhibitors (e.g., carbonic anhydrases, proteases) due to their ability to mimic transition states or coordinate metal ions .
  • The benzodioxole moiety, seen in the target compound and related derivatives (e.g., ), is associated with reduced metabolic degradation due to steric shielding of labile sites .

Notes

Structural Analysis Tools :

  • Programs like SHELXL () and Mercury CSD () are critical for resolving crystallographic data and analyzing molecular packing, which informs structure-activity relationships.
  • The benzothiophene core’s planarity and sulfamoyl group geometry were likely validated using methods described in (ring puckering analysis) and (structure validation protocols).

Pharmacophore Relevance :

  • The 2H-1,3-benzodioxole group is a recurring motif in bioactive compounds, including psychoactive substances () and antiviral agents (), suggesting broad utility in drug design .

Synthetic Accessibility :

  • The methyl and ethyl ester derivatives () highlight the feasibility of modular synthesis, where ester groups and sulfamoyl substituents can be tailored for specific applications .

Biological Activity

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C15H15N1O5S
  • IUPAC Name : this compound

The compound features a benzothiophene core with a sulfamoyl group and a methylene-linked benzodioxole moiety, which may contribute to its biological activity.

Anticancer Activity

Several studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, benzothiophene derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. This compound may share these properties due to its structural analogies.

Anti-inflammatory Effects

The presence of the sulfamoyl group suggests potential anti-inflammatory activity. Compounds with sulfamoyl functionalities have been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This compound could potentially modulate inflammatory responses by inhibiting COX activity.

The exact mechanisms through which this compound exerts its effects require further elucidation. However, based on related compounds:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • COX Inhibition : The compound may inhibit COX enzymes, reducing prostaglandin synthesis and thus inflammation.

In Vitro Studies

In vitro studies on structurally related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)10Apoptosis
Compound BHeLa (cervical cancer)15COX inhibition

These findings suggest that this compound could exhibit similar activities, warranting further investigation.

In Vivo Studies

Animal models have been employed to study the anti-inflammatory effects of related compounds. For instance:

  • Zebrafish Model : Compounds were assessed for their toxicity and anti-cancer properties, revealing significant growth inhibition in embryos.
  • Mouse Models : Inflammation was induced using lipopolysaccharides (LPS), and subsequent treatment with related compounds showed reduced inflammatory markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.